molecular formula C10H21NO2 B555951 (R)-tert-Butyl 2-amino-4-methylpentanoate CAS No. 67617-35-0

(R)-tert-Butyl 2-amino-4-methylpentanoate

Cat. No. B555951
CAS RN: 67617-35-0
M. Wt: 187.28 g/mol
InChI Key: HBEJJYHFTZDAHZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-Butyl 2-amino-4-methylpentanoate” is a chemical compound with the CAS Number: 67617-35-0. It has a molecular weight of 187.28 . The IUPAC name for this compound is tert-butyl (2R)-2-amino-4-methylpentanoate .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 2-amino-4-methylpentanoate” can be represented by the linear formula C10H21NO2 . The InChI code for this compound is 1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 .


Physical And Chemical Properties Analysis

“®-tert-Butyl 2-amino-4-methylpentanoate” has a molecular weight of 187.28 .

Scientific Research Applications

  • Synthesis of Natural Products and Derivatives:

    • The compound has been used in the synthesis of various natural products, such as epothilones, showcasing its utility in constructing complex molecular structures (Hamad & Schinzer, 2000).
  • Precursor in Synthesis of Amino Acid Derivatives:

    • It serves as a precursor in the synthesis of trans-4-methylproline, a compound of interest due to its potential applications in medicinal chemistry (Nevalainen & Koskinen, 2001).
    • The compound has been involved in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a process highlighting its role in the synthesis of complex sugars and amino acids (Csatayová et al., 2011).
  • Chemoselective Processes and Enantioselective Synthesis:

    • It's been applied in chemoselective processes, notably in the N-acylation and subsequent hydrolysis of related compounds, demonstrating its versatility in selective synthetic transformations (Mäenpää et al., 2016).
  • MRI Contrast Agent Development:

    • The compound plays a crucial role in the synthesis of MRI contrast agents, such as (R)-tert-Bu4-DOTAGA, emphasizing its importance in medical imaging applications (Levy et al., 2009).
  • NMR Studies and Protein Research:

    • It's been utilized in NMR studies, specifically in the synthesis of compounds like O-tert-Butyltyrosine for high-molecular-weight systems and measurements of ligand binding affinities, underlining its utility in advanced analytical techniques (Chen et al., 2015).

Safety and Hazards

The safety data sheet for “®-tert-Butyl 2-amino-4-methylpentanoate” can be found online . It’s important to handle this compound with care and use it only for research and development under the supervision of a technically qualified individual .

Mechanism of Action

Target of Action

It is known to be a derivative of leucine , an essential amino acid that plays a crucial role in protein synthesis and various metabolic functions.

Mode of Action

As a leucine derivative, it may interact with its targets in a similar manner to leucine. Leucine is known to activate the mTOR pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Biochemical Pathways

The biochemical pathways affected by ®-tert-Butyl 2-amino-4-methylpentanoate are likely to be similar to those affected by leucine due to their structural similarity . Leucine is involved in the mTOR pathway, which is a central regulator of cell metabolism, growth, proliferation, and survival. It also influences the secretion of anabolic hormones, supplies fuel during exercise, and prevents exercise-induced muscle damage .

Pharmacokinetics

Leucine is well-absorbed in the gut and distributed throughout the body, where it is metabolized in the liver and muscles. The bioavailability of leucine is high, and it is excreted in the urine as urea and other metabolites .

Result of Action

As a leucine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Action Environment

The action, efficacy, and stability of ®-tert-Butyl 2-amino-4-methylpentanoate may be influenced by various environmental factors . These factors could include the presence of other substances, pH levels, temperature, and the specific physiological environment within the body .

properties

IUPAC Name

tert-butyl (2R)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJJYHFTZDAHZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427400
Record name (R)-tert-Butyl 2-amino-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67617-35-0
Record name (R)-tert-Butyl 2-amino-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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